![molecular formula C19H12ClFN2O2S B2368416 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326840-24-7](/img/no-structure.png)

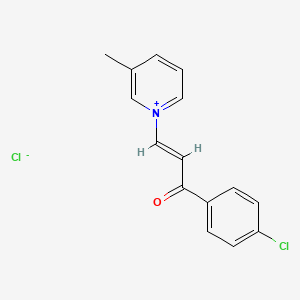

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

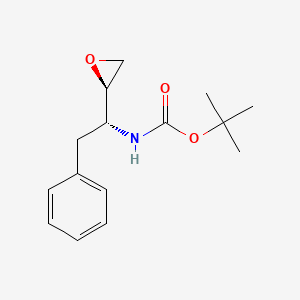

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thieno[3,2-d]pyrimidines, which have been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

One study described the synthesis of substituted thienopyrimidines, including variants similar to the compound , to evaluate their antibacterial properties. The synthesis involved multiple steps starting from ethyl 2-aminothiophene-3-carboxylate, leading to the formation of key intermediates such as 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione. These compounds were then subjected to nucleophilic substitution to generate a range of substituted thienopyrimidines. The synthesized compounds were characterized by various spectroscopic methods, highlighting the chemical versatility and potential biological applications of thienopyrimidine derivatives (More, Chandra, Nargund, & Nargund, 2013).

Potential Anticancer Activity

Another significant area of research involves the synthesis of thieno[2,3-d]pyrimidine derivatives for potential anticancer activity. By designing and synthesizing a series of these compounds, researchers aim to investigate their biological activities, including actions against various cancer cell lines. The modifications on the thieno[2,3-d]pyrimidine core structure are intended to enhance biological efficacy and selectivity towards cancerous cells, demonstrating the compound's relevance in the development of new anticancer agents (Aly, Taha, El-Deeb, & Alshehri, 2018).

Advanced Material Applications

Research also extends into the field of advanced materials, where thieno[3,2-d]pyrimidine derivatives are investigated for their potential in organic electronics, such as in the development of bulk heterojunction solar cells. The incorporation of thieno[3,2-d]pyrimidine units into polymer backbones has been explored to fine-tune the electronic properties of the resulting materials, aiming to achieve optimized performance in photovoltaic applications. This highlights the compound's utility not only in biological contexts but also in contributing to the advancement of renewable energy technologies (Fan et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-chlorobenzylamine with 2-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2-fluorobenzaldehyde", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable solvent to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a catalyst.", "Step 3: Heating the reaction mixture to a suitable temperature and stirring for a specific time period to complete the reaction.", "Step 4: Isolation of the product by filtration, washing, and drying." ] } | |

Número CAS |

1326840-24-7 |

Fórmula molecular |

C19H12ClFN2O2S |

Peso molecular |

386.83 |

Nombre IUPAC |

1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |

Clave InChI |

BEASAQDIMIFXPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)

![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)

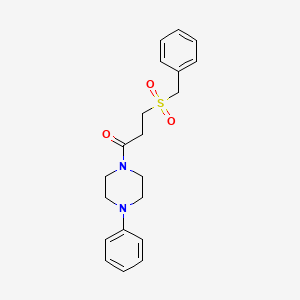

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)